![molecular formula C8H12O3 B2620123 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2580254-18-6](/img/structure/B2620123.png)
5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
“5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a saturated bicyclic structure . It is part of the bicyclo[2.1.1]hexane family, which is increasingly important in the development of bio-active compounds . The IUPAC name for this compound is 5,5-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach is efficient, modular, and can be readily derivatized with numerous transformations .Molecular Structure Analysis
The molecular formula of “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is C9H14O2 . The InChI code for this compound is 1S/C8H12O3/c1-7(2)5-3-8(7,6(9)10)11-4-5/h5H,3-4H2,1-2H3,(H,9,10) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” include a [2 + 2] cycloaddition . This reaction is part of a broader strategy to access new building blocks via photochemistry .Physical And Chemical Properties Analysis
The molecular weight of “5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is 156.18 . The physical form of this compound is oil .Scientific Research Applications
Preparation of New Bicyclo[2.1.1]Hexane Modules
This compound plays an increasingly important role in the preparation of new bicyclo[2.1.1]hexane modules . It’s used in the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Development of Bio-Active Compounds
Bicyclo[2.1.1]hexanes, which include this compound, are incorporated in newly developed bio-active compounds . They play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Creation of Sp3-Rich Chemical Space
The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This is particularly valuable in the quest to further improve the physicochemical properties of lead compounds .
Rigidified Cyclopentane Variants
2,5-disubstituted bicyclo[2.1.1]hexanes, which can be synthesized from this compound, can act as rigidified cis-, or trans-1,3-disubstituted cyclopentanes . These are common motifs in drugs .
C–H Functionalization Logic and Cycloaddition Reactions
The scalable synthesis of these structures was enabled through the use of C–H functionalization logic and cycloaddition reactions . This is crucial to the advancement of medicinal chemistry .
Synthesis of Arylmethylene Bis(3-Hydroxy-5,5’-Dimethyl-2-Cyclohexene-1-Ones)
This compound can be used in the green and efficient synthesis of arylmethylene bis(3-hydroxy-5,5’-dimethyl-2-cyclohexene-1-ones) using natural acid .
Mechanism of Action
Mode of Action
The mode of action of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is currently unknown
Safety and Hazards
properties
IUPAC Name |
5,5-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5-3-8(7,6(9)10)11-4-5/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVNIPCSHLNRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1(OC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
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